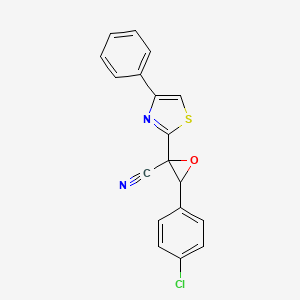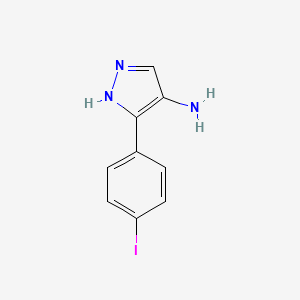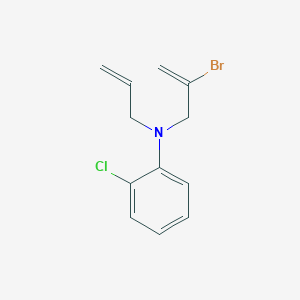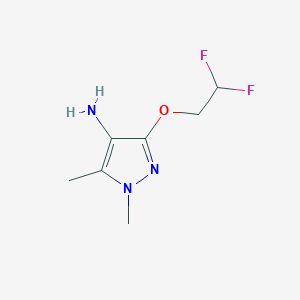![molecular formula C13H21NO3 B12636871 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL CAS No. 922170-18-1](/img/structure/B12636871.png)
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is a compound belonging to the class of hydroxymethylpyridines This compound features a pyridine ring substituted with hydroxymethyl, methyl, and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL typically involves the functionalization of a pyridine ring. One common method includes the use of Grignard reagents to introduce the pentyloxy group, followed by hydroxymethylation and methylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl and pentyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A form of vitamin B6 with similar structural features but different functional groups.
4-Hydroxymethylpyridine: Lacks the pentyloxy and methyl groups, resulting in different chemical properties.
2-Methyl-5-hydroxymethylpyridine: Similar structure but without the pentyloxy group.
Uniqueness
4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL is unique due to the presence of the pentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
922170-18-1 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(pentoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H21NO3/c1-3-4-5-6-17-9-11-7-14-10(2)13(16)12(11)8-15/h7,15-16H,3-6,8-9H2,1-2H3 |
InChI Key |
IROQPAJXXMZKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC1=CN=C(C(=C1CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)

![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)


